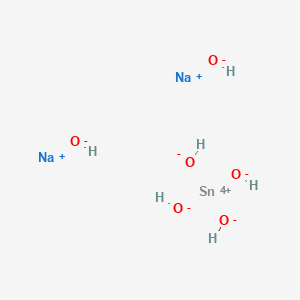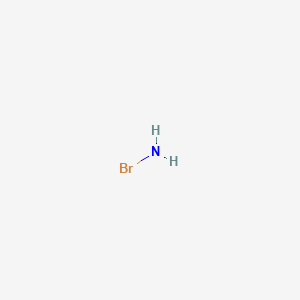
Bromamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromamine is a compound that is related to Bromine . Bromine is a chemical element with the symbol Br and atomic number 35. It is a volatile red-brown liquid at room temperature that evaporates readily to form a similarly colored vapor .
Synthesis Analysis
Bromamine-B/PdCl2 is an efficient system for the synthesis of Anthranilic Acids from Indoles and Indigos . Another study mentions the reaction of bromamine acid with an arylamine following the Ullmann synthesis technique .
Molecular Structure Analysis
The molecular formula of Bromamine is HBrN. It has an average mass of 95.927 Da and a monoisotopic mass of 94.937057 Da .
Chemical Reactions Analysis
Bromine, a related compound, reacts with hydrogen to produce hydrogen bromide, which is used in the production of inorganic bromides and alkyl bromides, and as a catalyst for many reactions in organic chemistry . The reaction between aluminum and bromine is also well-documented . The monobromamine disproportionation reaction undergoes general acid catalysis, and the subsequent decomposition reactions experience base catalysis .
Physical And Chemical Properties Analysis
Bromamine has a molecular formula of HBrN, an average mass of 95.927 Da, and a monoisotopic mass of 94.937057 Da . Bromine, a related compound, has a reddish-brown appearance and is a liquid at standard temperature and pressure .
Scientific Research Applications
Bactericidal Properties : Johannesson (1958) explored the bactericidal efficiency of bromamines, finding them effective in chlorinated sea water swimming pools and fresh water sterilized with bromine instead of chlorine (Johannesson, 1958).
Analytical Chemistry : Nair, Lalithakumari, and Senan (1978) introduced bromamine-T as an oxidimetric titrant, developing methods for determining various substances (Nair, Lalithakumari, & Senan, 1978). Additionally, Ahmed and Mahadevappa (1980) presented bromamine-B for similar purposes, developing potentiometric and visual end-point titration methods (Ahmed & Mahadevappa, 1980).
Decomposition Kinetics : Lei, Mariñas, and Minear (2004) investigated bromamine decomposition kinetics, examining reactions in various conditions, including pH and concentration variations (Lei, Mariñas, & Minear, 2004).
Synthesis Applications : Gowda et al. (1983) reported the use of sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) as an oxidizing titrant, describing its synthesis and structure (Gowda et al., 1983).
Swimming Pool Chemistry : Johannesson (1960) studied the chemistry of bromamines in swimming pools, focusing on their bactericidal action and analytical chemistry (Johannesson, 1960).
Titration Studies : Gowda and Ahmed Khan (1982) proposed bromamine-B as a titrant for various substances, exploring different indicators for macro and micro titrations (Gowda & Ahmed Khan, 1982).
Dye Synthesis : Ghaieni, Sharifi, and Fattollahy (2007) presented a new method for preparing bromamine acid, a key intermediate in acid dye synthesis (Ghaieni, Sharifi, & Fattollahy, 2007).
Drug Analysis : Delliou (1983) discussed the psychoactivity and toxic effects of 4-bromo-2,5-dimethoxyamphetamine, along with analytical methods for its study (Delliou, 1983).
Medical Research : Studies by Price et al. (2008) and Rogers et al. (2011) focused on the gene expression analysis in skin exposed to bromine, revealing insights into tissue damage and healing processes (Price et al., 2008), (Rogers et al., 2011).
Environmental Research : Shtangeeva et al. (2017) explored the phytoextraction of bromine from contaminated soil, assessing the uptake by different plant species (Shtangeeva et al., 2017).
Safety and Hazards
Future Directions
Research on Bromamine and related compounds is ongoing. One study investigated the formation of different active species and degradation of Bromamine Acid by Gas-liquid Electrical Discharge in Different Atmospheres . Another study found that Bromamine T (BAT) exerts stronger anti-cancer properties than Taurine (Tau) .
properties
InChI |
InChI=1S/BrH2N/c1-2/h2H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXLCIKXHOPCKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021497 |
Source


|
| Record name | Bromoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromamine | |
CAS RN |
14519-10-9 |
Source


|
| Record name | Bromamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

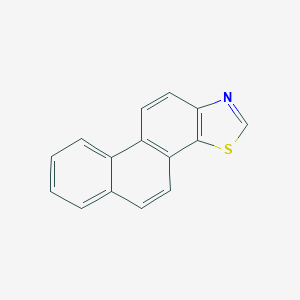

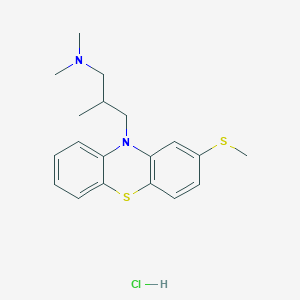
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)


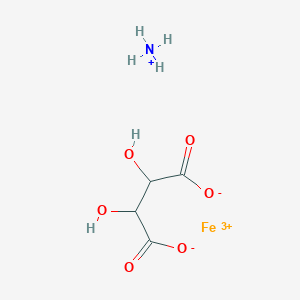


![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
